Cas no 2680892-74-2 (benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate)

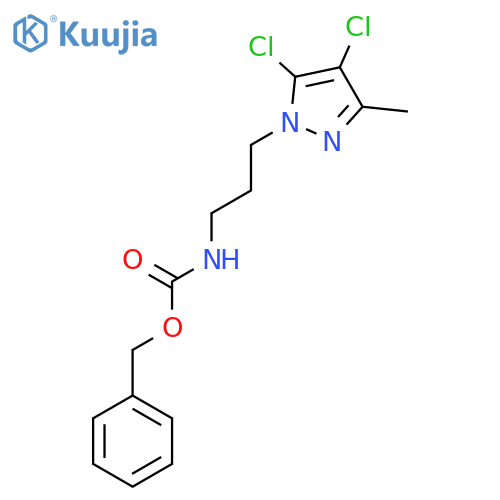

2680892-74-2 structure

商品名:benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate

- 2680892-74-2

- EN300-28297347

- benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate

-

- インチ: 1S/C15H17Cl2N3O2/c1-11-13(16)14(17)20(19-11)9-5-8-18-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)

- InChIKey: DJOZTYCRGPTFLC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C)=NN1CCCNC(=O)OCC1C=CC=CC=1)Cl

計算された属性

- せいみつぶんしりょう: 341.0697822g/mol

- どういたいしつりょう: 341.0697822g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 56.2Ų

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28297347-2.5g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28297347-5.0g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28297347-10.0g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28297347-0.05g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28297347-1.0g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28297347-0.5g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28297347-0.1g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28297347-10g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28297347-0.25g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28297347-1g |

benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate |

2680892-74-2 | 1g |

$1214.0 | 2023-09-07 |

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2680892-74-2 (benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate) 関連製品

- 307-59-5(perfluorododecane)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬